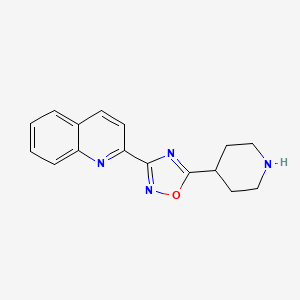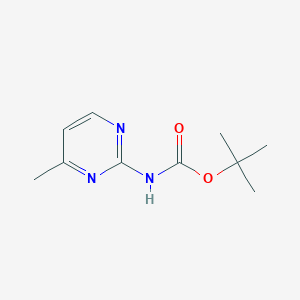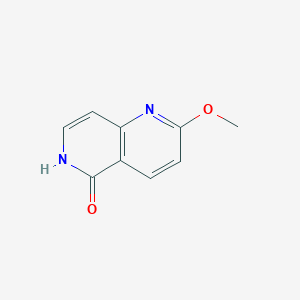
4,5-Difluoro-2-(1,2,4-oxadiazol-3-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is characterized by the presence of two fluorine atoms and an oxadiazole ring attached to a benzaldehyde moiety. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the reaction of a suitable benzaldehyde derivative with an amidoxime in the presence of a dehydrating agent. One common method involves the treatment of 4,5-difluorobenzaldehyde with an amidoxime using carbonyl diimidazole (CDI) in toluene as a solvent . The reaction is carried out under reflux conditions to yield the desired oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit caspase-3, an enzyme involved in apoptosis, thereby exhibiting anticancer activity . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.
3,5-Difluoro-1,2,4-oxadiazole: Similar structure with fluorine atoms at different positions.
4,5-Dichloro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of both fluorine atoms and the oxadiazole ring, which contribute to its distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable building block for drug design and other applications .
Propiedades
Fórmula molecular |
C9H4F2N2O2 |
|---|---|
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C9H4F2N2O2/c10-7-1-5(3-14)6(2-8(7)11)9-12-4-15-13-9/h1-4H |
Clave InChI |
SKAFJWZJPAVMTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)C2=NOC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)

![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)



![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)





![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
